Cas no 166330-03-6 (2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (Bromomethyl)boronic Acid Pinacol Ester
- 1,3,2-Dioxaborolane,2-(bromomethyl)-4,4,5,5-tetramethyl-
- Bromomethylboronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2-(bromomethyl)-4,4,5,5-tetramethyl-
- C7H14BBrO2
- pinacol (bromomethyl)boronate
- KBGMAXNDJAGTDD-UHFFFAOYSA-N
- BCP08431
- Bromomethyl boronic acid pinacol ester
- RP05183
- VZ23254
-
- MDL: MFCD09271779
- Inchi: 1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
- InChI Key: KBGMAXNDJAGTDD-UHFFFAOYSA-N
- SMILES: BrCB1OC(C)(C)C(C)(C)O1
Computed Properties
- Exact Mass: 220.02700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 68°C/6mmHg
- Flash Point: 62.8±22.6 ºC,
- Refractive Index: 1.4520-1.4560
- PSA: 18.46000
- LogP: 2.43100
- Sensitiveness: Sensitive to heat and humidity
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Storage Condition:0-10°C
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039478-10g |
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
166330-03-6 | 95% | 10g |
216.00 USD | 2021-06-15 | |
| Alichem | A449039478-25g |
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
166330-03-6 | 95% | 25g |
326.34 USD | 2021-06-15 | |
| Alichem | A449039478-100g |
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
166330-03-6 | 95% | 100g |
841.33 USD | 2021-06-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152715-1G |
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
166330-03-6 | 90% | 1g |
¥174.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152715-5G |
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
166330-03-6 | 90% | 5g |
¥514.90 | 2023-09-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51365-25g |
(Bromomethyl)boronic Acid Pinacol Ester |
166330-03-6 | 98% | 25g |
¥320.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51365-250mg |
(Bromomethyl)boronic Acid Pinacol Ester |
166330-03-6 | 98% | 250mg |
¥21.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51365-1g |
(Bromomethyl)boronic Acid Pinacol Ester |
166330-03-6 | 98% | 1g |
¥30.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51365-5g |
(Bromomethyl)boronic Acid Pinacol Ester |
166330-03-6 | 98% | 5g |
¥78.0 | 2024-07-16 | |
| TRC | B694688-100mg |
Bromomethylboronic acid pinacol ester |
166330-03-6 | 100mg |
$ 64.00 | 2023-04-18 |
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 166330-03-6)
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its Chemical Abstracts Service (CAS) number 166330-03-6, is a highly versatile and synthetically valuable boronic ester derivative. This compound belongs to the class of organoboron reagents, which are widely employed in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structural features of this molecule, including the presence of a bromomethyl substituent and a tetramethyl-substituted dioxaborolane core, make it an exceptionally useful intermediate in the construction of complex molecular architectures.
The bromomethyl functional group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various substituents at this position. This reactivity is particularly valuable in medicinal chemistry and polymer science, where the ability to modify molecular structure at specific points is crucial. Meanwhile, the tetramethyl-substituted dioxaborolane backbone enhances the stability of the boronic ester moiety, reducing its tendency to undergo hydrolysis under ambient conditions. This stability is essential for maintaining the integrity of the compound during storage and handling.
In recent years, there has been significant interest in the application of organoboron compounds in pharmaceutical development. The Suzuki-Miyaura coupling reaction, facilitated by reagents like 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has become a cornerstone technique for constructing biaryl structures found in numerous bioactive molecules. For instance, studies have demonstrated its utility in synthesizing novel inhibitors targeting enzyme-catalyzed pathways relevant to inflammatory diseases and cancer. The ability to efficiently introduce aryl groups at the bromomethyl position allows for rapid diversification of molecular libraries, accelerating hit identification and lead optimization processes.
The compound's utility extends beyond pharmaceutical applications into materials science. Researchers have leveraged its reactivity to develop advanced polymers with tailored properties. Specifically, the tetramethyl-substituted dioxaborolane core imparts rigidity and stability to polymer backbones while allowing for controlled functionalization via cross-coupling reactions. This has led to the creation of high-performance materials with applications in electronics and coatings.
From a synthetic chemistry perspective, 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a building block for more complex boronic esters and other organoboron derivatives. Its high purity and stability under standard conditions make it an attractive choice for researchers seeking reliable reagents for their synthetic endeavors. The growing body of literature on transition-metal-catalyzed cross-coupling reactions continues to highlight its importance as a precursor for generating carbon-carbon bonds efficiently.
Recent advancements in flow chemistry have further expanded the scope of this compound's applications. By integrating it into continuous-flow systems, chemists can achieve higher yields and better reproducibility compared to traditional batch processing methods. This approach is particularly advantageous when scaling up reactions or when working with sensitive substrates that are prone to decomposition.
The mechanistic understanding of boronic ester reactivity has also evolved significantly over the past decade. Investigations using computational methods have provided insights into how steric and electronic factors influence reaction outcomes. These studies have informed the design of new boronic esters with enhanced reactivity profiles. In this context, 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out as a well-characterized example that exemplifies these principles.
In conclusion, 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 166330-03-6) remains a cornerstone compound in modern synthetic chemistry due to its unique structural features and broad applicability。 Its role in facilitating cross-coupling reactions、enabling molecular diversification、and contributing to advancements in both pharmaceuticals and materials science underscores its enduring relevance。 As research continues to uncover new methodologies and applications,this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical synthesis。
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